2,4,6-Tribenzyl-1,3,5-trioxane
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Overview
Description
2,4,6-Tribenzyl-1,3,5-trioxane is an organic compound with the molecular formula C24H24O3. It is a derivative of 1,3,5-trioxane, where the hydrogen atoms at positions 2, 4, and 6 are replaced by benzyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribenzyl-1,3,5-trioxane typically involves the cyclotrimerization of benzyl-substituted aldehydes. One common method is the acid-catalyzed cyclization of benzaldehyde derivatives in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tribenzyl-1,3,5-trioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can convert it into benzyl alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted trioxane derivatives
Scientific Research Applications
2,4,6-Tribenzyl-1,3,5-trioxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 2,4,6-Tribenzyl-1,3,5-trioxane involves its interaction with specific molecular targets and pathways. The benzyl groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form stable complexes with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 2,4,6-Tris(phenylmethyl)-1,3,5-trioxane
- 2,4,6-Triethyl-1,3,5-trioxane
- 2,4,6-Triisobutyl-1,3,5-trioxane
Comparison: 2,4,6-Tribenzyl-1,3,5-trioxane is unique due to the presence of benzyl groups, which impart distinct chemical and physical properties compared to other trioxane derivatives. The benzyl groups enhance its stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
77550-10-8 |
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Molecular Formula |
C24H24O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2,4,6-tribenzyl-1,3,5-trioxane |
InChI |
InChI=1S/C24H24O3/c1-4-10-19(11-5-1)16-22-25-23(17-20-12-6-2-7-13-20)27-24(26-22)18-21-14-8-3-9-15-21/h1-15,22-24H,16-18H2 |
InChI Key |
ZHTQEDBVQSVWEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2OC(OC(O2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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